Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride
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Overview
Description
Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride is a chemical compound belonging to the phenethylamine class. This compound is known for its structural similarity to naturally occurring neurotransmitters and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride typically involves the reaction of 3-hydroxyphenylacetonitrile with dimethylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Various nucleophiles such as halides, alcohols, and amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Substituted phenethylamine derivatives
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a monoamine oxidase inhibitor (MAOI) and its potential use in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride involves its interaction with monoamine oxidase (MAO) enzymes. By inhibiting these enzymes, the compound increases the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This action is believed to contribute to its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Dimethyl-beta-(3-hydroxyphenyl)ethylamine hydrochloride is structurally similar to other phenethylamine derivatives, such as:
3,4-Dimethoxyphenethylamine: Known for its psychoactive properties and use in scientific research.
Mescaline: A naturally occurring psychedelic compound found in certain cacti.
N-Methylphenethylamine: A stimulant compound with structural similarities to amphetamines.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and its potential as a monoamine oxidase inhibitor. This makes it a valuable compound for studying the effects of neurotransmitter modulation and for developing potential therapeutic agents.
Properties
CAS No. |
60189-30-2 |
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Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-11(2)7-6-9-4-3-5-10(12)8-9;/h3-5,8,12H,6-7H2,1-2H3;1H |
InChI Key |
PPPVXZOCVGBGFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC(=CC=C1)O.Cl |
Origin of Product |
United States |
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